3-(4-Tert-butoxy-phenyl)-pyrrolidine

Overview

Description

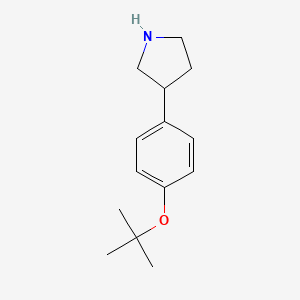

3-(4-Tert-butoxy-phenyl)-pyrrolidine is a pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 4-tert-butoxyphenyl group at the 3-position. The tert-butoxy group (–O–C(CH₃)₃) introduces steric bulk and moderate polarity due to the ether linkage. Its structural features make it a candidate for studying steric effects, solubility, and reactivity in medicinal chemistry or catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine typically involves the reaction of 4-tert-butoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butoxy-phenyl)-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- Biology It is investigated for its potential biological activity and interactions with biological macromolecules.

- Medicine The compound is explored for potential therapeutic properties and as a precursor for drug development. Specifically, 4-tert-butylphenoxy derivatives, closely related to this compound, have been designed as dual-target ligands for Parkinson's Disease (PD) treatment, targeting histamine H3 receptors (hH3R) and monoamine oxidase B (hMAO B) .

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Case Studies and Research Findings

-

Dual Target Ligands for Parkinson's Disease: A series of 27 4-tert-butylphenoxyalkoxyamines, based on 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), were designed as potential dual-target ligands for PD. These compounds were investigated for human H3R (hH3R) affinity and human MAO B inhibitory activity. Most showed good hH3R affinities with Ki values below 400 nM, and some exhibited potent inhibitory activity for hMAO B with IC50 values below 50 nM .

- Structural modifications included exchanging the piperidine moiety for other cyclic amines like pyrrolidine, substituted piperidine, or azepane, and elongating the alkyl chain from three up to six atoms .

- DL76 showed balanced activity against both biological targets (hH3R: Ki = 38 nM and hMAO B: IC50 = 48 nM) .

- Antilipidemic Agent Research: Enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]-methyloxybenzoic acid were prepared through optical resolution using a chiral column. One enantiomer, (S)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2E), was superior in lowering plasma triglyceride and phospholipid levels in vivo and was chosen as a candidate for a novel antilipidemic agent .

Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-Tert-butoxy-phenyl)-pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-(4-Tert-butoxy-phenyl)-pyrrolidine and analogous compounds:

Key Observations:

Substituent Effects: The tert-butoxy group in this compound introduces polarity via the ether oxygen, contrasting with the nonpolar tert-butyl group in (+/-)-trans-4-(4-tert-butyl-phenyl)-pyrrolidine-3-carboxylic acid .

Synthetic Accessibility: The tert-butoxy group may be introduced via nucleophilic substitution or Mitsunobu reactions, whereas tert-butyl groups often require Friedel-Crafts alkylation or palladium-catalyzed coupling . The discontinued status of this compound hydrochloride suggests challenges in synthesis or stability, unlike the more stable ester/cyano derivatives in .

Physico-chemical and Application Comparisons

- Polarity and Solubility: The tert-butoxy group in this compound provides moderate polarity, intermediate between the hydrophobic tert-butyl group and the highly polar carboxylic acid or cyano derivatives . The hydrochloride salt form () likely improves solubility in polar solvents, whereas the lactam in may exhibit pH-dependent solubility due to phenolic –OH groups.

- Potential Applications: Medicinal Chemistry: Carboxylic acid derivatives () are suited for targeting ionizable receptors, while the tert-butoxy variant might serve as a lipophilic scaffold for CNS-targeting drugs. Chemical Synthesis: The tert-butoxy group could act as a directing group in catalysis or a precursor for deprotection reactions, similar to silyl ether strategies in .

Biological Activity

3-(4-Tert-butoxy-phenyl)-pyrrolidine is a complex organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H26ClNO, with a molecular weight of approximately 283.83 g/mol. The compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom and four carbon atoms. The tert-butoxy group attached to the phenyl ring significantly influences the compound's hydrophobicity and steric hindrance, affecting its interaction with biological targets.

1. Neurotransmitter Receptor Interaction

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. Research indicates that compounds with similar structures can modulate receptor activity, leading to potential therapeutic applications in neurodegenerative diseases and mood disorders.

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. For instance, it has been observed to reduce cell viability in cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve inhibition of critical enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Caco-2 | 12.5 | |

| A549 | 15.0 |

3. Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary data suggest effectiveness against various bacterial strains, indicating that the compound may inhibit bacterial enzyme activity, disrupting essential cellular processes.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Notably, it may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases. Additionally, its structural characteristics allow it to modulate receptor activity effectively.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promise for cognitive enhancement and mood regulation.

- Anticancer Research : In vitro studies reported significant reductions in cell viability across multiple cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Efficacy : The compound has demonstrated notable antimicrobial effects against various pathogens, indicating its potential use in treating infections.

Q & A

Q. What are the common synthetic routes for 3-(4-Tert-butoxy-phenyl)-pyrrolidine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves reductive amination of 4-tert-butoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This method achieves moderate yields (~60–70%) with high purity (>95%) when optimized for stoichiometry and reaction time . Alternative routes may employ Boc-protection strategies to stabilize intermediates, as seen in analogous pyrrolidine derivatives . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to minimize side reactions), and purification via column chromatography.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Basic Research Focus

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted aldehyde) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, critical for distinguishing structural analogs .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .

Q. How does the tert-butoxy substituent influence the compound’s physicochemical properties compared to halogenated analogs?

Basic Research Focus

The tert-butoxy group enhances lipophilicity (logP ~2.8) compared to fluoro (logP ~2.1) or chloro (logP ~2.5) analogs, improving membrane permeability. However, its steric bulk may reduce binding affinity in certain enzyme pockets, as observed in comparative studies of fluorophenyl-pyrrolidine derivatives . Metabolic stability studies in microsomes show tert-butoxy groups resist oxidative degradation better than methoxy substituents, increasing half-life (t₁/₂ > 120 min vs. 60 min for methoxy) .

Q. How can structure-activity relationships (SAR) guide the design of pyrrolidine derivatives with enhanced bioactivity?

Advanced Research Focus

- Substituent Positioning : Para-substitution (e.g., tert-butoxy) optimizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in RAGE inhibitors .

- Ring Modifications : Introducing sp-hybridized carbons (e.g., trifluoroethyl groups) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Chiral Centers : Enantiomers of 3-aryl-pyrrolidines show divergent binding affinities (e.g., (3R,4S)-configured analogs exhibit 10-fold higher potency than (3S,4R) in receptor assays) .

Q. What strategies improve the scalability and yield of multi-step syntheses for this compound?

Advanced Research Focus

- Protection-Deprotection : Boc-protection of the pyrrolidine nitrogen prevents side reactions during aryl coupling steps, improving overall yield by 15–20% .

- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-tert-butoxyphenylboronic acid achieves >85% yield under inert conditions .

- Workflow Integration : In-line purification (e.g., catch-and-release cartridges) reduces solvent waste and accelerates intermediate isolation .

Q. How do computational methods predict the binding mode of this compound to biological targets?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- The tert-butoxy group occupies hydrophobic pockets (e.g., in RAGE receptors), while the pyrrolidine nitrogen forms hydrogen bonds with residues like Arg48 .

- MD simulations (AMBER force field) reveal conformational flexibility in the pyrrolidine ring, enabling adaptive binding to allosteric sites .

Q. What challenges arise in resolving stereoisomers of this compound, and how are they addressed?

Advanced Research Focus

- Chiral Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) separates enantiomers (R > 1.5) .

- Asymmetric Synthesis : Evans’ oxazolidinone auxiliaries induce >95% ee in alkylation steps, minimizing post-synthetic purification .

Q. How should researchers interpret contradictory bioactivity data across analogs with varying substituents?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC vs. Ki) .

- Substituent Effects : Fluorine atoms improve bioavailability but may reduce target engagement due to electronegativity, as seen in kinase inhibitor studies .

- Data Normalization : Use standardized controls (e.g., % inhibition relative to reference compounds) to minimize inter-lab variability .

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMGAVWKBSWYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696002 | |

| Record name | 3-(4-tert-Butoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-97-4 | |

| Record name | 3-(4-tert-Butoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.